molecular formula C6H4FIN2O2 B11769283 3-Fluoro-6-iodo-2-nitroaniline

3-Fluoro-6-iodo-2-nitroaniline

Cat. No.: B11769283
M. Wt: 282.01 g/mol
InChI Key: WYXIWLUMYMXFNK-UHFFFAOYSA-N
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Description

3-Fluoro-6-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2 and a molecular weight of 282.01 g/mol It is a derivative of aniline, where the aniline ring is substituted with fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-iodo-2-nitroaniline typically involves multi-step reactions One common method includes the nitration of a fluorinated aniline derivative, followed by iodination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-iodo-2-nitroaniline can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Potassium fluoride, copper(I) iodide, and other nucleophiles.

Major Products Formed

    Reduction: 3-Fluoro-6-iodo-2-aminoaniline.

    Substitution: 3,6-Difluoro-2-nitroaniline (when iodine is replaced with fluorine).

Scientific Research Applications

3-Fluoro-6-iodo-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-iodo-2-nitroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (fluorine and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4FIN2O2

Molecular Weight

282.01 g/mol

IUPAC Name

3-fluoro-6-iodo-2-nitroaniline

InChI

InChI=1S/C6H4FIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2

InChI Key

WYXIWLUMYMXFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)I

Origin of Product

United States

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